(S)-1-(4,6-Dimethylpyridin-3-yl)ethanamine
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Overview
Description
(S)-1-(4,6-Dimethylpyridin-3-yl)ethanamine is a chiral amine compound characterized by the presence of a pyridine ring substituted with two methyl groups at positions 4 and 6, and an ethanamine group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4,6-Dimethylpyridin-3-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,6-dimethylpyridine.
Substitution Reaction: The 4,6-dimethylpyridine undergoes a substitution reaction with an appropriate ethanamine derivative under controlled conditions.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a suitable catalyst to facilitate the hydrogenation step.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4,6-Dimethylpyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(S)-1-(4,6-Dimethylpyridin-3-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the preparation of various organic molecules.
Biological Studies: It is utilized in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which (S)-1-(4,6-Dimethylpyridin-3-yl)ethanamine exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
®-1-(4,6-Dimethylpyridin-3-yl)ethanamine: The enantiomer of the compound.
1-(4-Methylpyridin-3-yl)ethanamine: A similar compound with one less methyl group.
1-(4,6-Dimethylpyridin-3-yl)propanamine: A compound with a propanamine group instead of ethanamine.
Uniqueness
(S)-1-(4,6-Dimethylpyridin-3-yl)ethanamine is unique due to its specific chiral configuration and substitution pattern, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1S)-1-(4,6-dimethylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C9H14N2/c1-6-4-7(2)11-5-9(6)8(3)10/h4-5,8H,10H2,1-3H3/t8-/m0/s1 |
InChI Key |
LKHOIHKNNSXWOH-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=CC(=NC=C1[C@H](C)N)C |
Canonical SMILES |
CC1=CC(=NC=C1C(C)N)C |
Origin of Product |
United States |
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